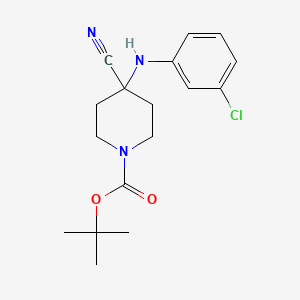

tert-Butyl 4-((3-chlorophenyl)amino)-4-cyanopiperidine-1-carboxylate

Description

Chemical Identity: tert-Butyl 4-((3-chlorophenyl)amino)-4-cyanopiperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a 3-chlorophenylamino substituent, and a cyano group at the 4-position of the piperidine ring. Its molecular formula is C₁₇H₂₁ClN₃O₂, with a molecular weight of approximately 320.82 g/mol (calculated).

Properties

IUPAC Name |

tert-butyl 4-(3-chloroanilino)-4-cyanopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClN3O2/c1-16(2,3)23-15(22)21-9-7-17(12-19,8-10-21)20-14-6-4-5-13(18)11-14/h4-6,11,20H,7-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFGNJVIGLYFLND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)NC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((3-chlorophenyl)amino)-4-cyanopiperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using cyanogen bromide or similar reagents.

Attachment of the 3-Chlorophenylamino Group: This step involves the reaction of the piperidine derivative with 3-chloroaniline under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Formation of the tert-Butyl Ester: The final step involves esterification with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of tert-Butyl 4-((3-chlorophenyl)amino)-4-cyanopiperidine-1-carboxylate may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis of the Nitrile Group

The nitrile group undergoes hydrolysis under acidic or basic conditions to yield amides or carboxylic acids. For example:

-

Acidic Hydrolysis : Treatment with concentrated H<sub>2</sub>SO<sub>4</sub> and AcOH at elevated temperatures converts the nitrile to a primary amide. This reaction was demonstrated in the synthesis of tert-butyl 4-(4-tert-butylbenzyl)-4-carbamoylpiperidine-1-carboxylate (compound 44 ), achieving a 71% yield .

-

Basic Hydrolysis : Aqueous NaOH can further hydrolyze the amide to a carboxylic acid, though specific yields for this step are not provided in the literature.

| Reaction Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| 50–90°C, 5 hours | H<sub>2</sub>SO<sub>4</sub>/AcOH | Amide (44 ) | 71% |

Nucleophilic Substitution at the 3-Chlorophenyl Group

The 3-chlorophenyl group participates in palladium-catalyzed cross-coupling reactions. A Suzuki-Miyaura coupling example involves:

-

Reagents : Arylboronic acids, Pd(OAc)<sub>2</sub>, NaOtert-Bu, and xylene at 100°C.

-

Outcome : Substitution of the chloro group with aryl rings, as seen in the synthesis of 1-[4-(4-butylpiperazin-1-yl)-3-(4,4-dimethylcyclohexyl)phenyl]piperidine-4-carbonitrile (54% yield) .

| Reaction Conditions | Catalysts/Base | Product | Yield | Source |

|---|---|---|---|---|

| 100°C, 1 hour | Pd(OAc)<sub>2</sub>, NaOtert-Bu | Aryl-substituted piperidine derivative | 54% |

Hydrogenation of the Nitrile Group

Catalytic hydrogenation reduces the nitrile to a primary amine. For instance:

-

Conditions : H<sub>2</sub> gas (1–3 atm) with Raney Ni or Pd/C in methanol/THF.

-

Product : 4-(4-tert-butylbenzyl)piperidin-4-amine (compound 45 ), isolated as a bis hydrochloride salt in 46% yield .

| Reaction Conditions | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| RT, 15–24 hours | H<sub>2</sub>/Raney Ni | Amine hydrochloride (45 ) | 46% |

Deprotection of the tert-Butyl Carbamate

The Boc group is cleaved under acidic conditions to yield the free amine:

-

Reagents : HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane.

-

Example : Deprotection of tert-butyl 4-cyanopiperidine-1-carboxylate with 4N HCl/dioxane at room temperature provides piperidine-4-carbonitrile hydrochloride in quantitative yield .

| Reaction Conditions | Acid | Product | Yield | Source |

|---|---|---|---|---|

| RT, 45 minutes | 4N HCl/dioxane | Piperidine-4-carbonitrile hydrochloride | >99% |

Functionalization via Alkynylation

The piperidine core undergoes alkynylation under Sonogashira-like conditions:

-

Reagents : Terminal alkynes, CuI, Pd(PPh<sub>3</sub>)<sub>4</sub>, and Et<sub>3</sub>N.

-

Example : Synthesis of tert-butyl 4-((4-(methoxycarbonyl)phenyl)ethynyl)piperidine-1-carboxylate (41% yield) .

| Reaction Conditions | Catalysts/Base | Product | Yield | Source |

|---|---|---|---|---|

| RT, 12–24 hours | Pd(OAc)<sub>2</sub>, CuI, Et<sub>3</sub>N | Alkynylated piperidine derivative | 41% |

Key Mechanistic Insights

-

Nitrile Hydrolysis : Proceeds via intermediate iminolic acid formation under acidic conditions .

-

Boc Deprotection : Involves protonation of the carbamate oxygen, followed by elimination of CO<sub>2</sub> and isobutylene .

-

Suzuki Coupling : Oxidative addition of the aryl chloride to Pd(0), transmetallation with boronates, and reductive elimination .

This compound’s multifunctional design enables its use in synthesizing bioactive molecules, particularly kinase inhibitors . Its stability under diverse conditions and predictable reactivity make it a cornerstone in medicinal chemistry workflows.

Scientific Research Applications

Pharmacological Research

Tert-butyl 4-((3-chlorophenyl)amino)-4-cyanopiperidine-1-carboxylate has been investigated for its potential as a selective antagonist for the A2B adenosine receptor. This receptor is implicated in various physiological processes and diseases, including inflammation and cancer. The compound's ability to selectively inhibit this receptor could lead to novel therapeutic strategies for treating related conditions .

Synthesis of Derivatives

The compound serves as a precursor in the synthesis of various derivatives that may exhibit enhanced biological activity. Researchers have explored modifications to the piperidine ring and the introduction of different substituents on the aromatic ring to optimize pharmacological profiles. These derivatives are being tested for their efficacy in different biological assays, including anti-inflammatory and anti-cancer activities .

Neuropharmacology

Studies have indicated that compounds similar to tert-butyl 4-((3-chlorophenyl)amino)-4-cyanopiperidine-1-carboxylate may influence neurotransmitter systems, particularly those involving dopamine and serotonin. This suggests potential applications in the treatment of neuropsychiatric disorders such as depression and anxiety .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate A2B receptor antagonism | The compound demonstrated significant inhibition of A2B receptor activity, suggesting therapeutic potential in inflammatory diseases. |

| Study 2 | Synthesize derivatives for enhanced activity | Several derivatives were synthesized with improved selectivity and potency against target receptors compared to the parent compound. |

| Study 3 | Assess neuropharmacological effects | The compound showed promise in modulating serotonin levels, indicating potential applications in treating mood disorders. |

Mechanism of Action

The mechanism of action of tert-Butyl 4-((3-chlorophenyl)amino)-4-cyanopiperidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group and the aromatic amine moiety are key functional groups that interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Key Properties :

The cyano group may enhance metabolic stability or binding interactions.

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects: Halogen Type: Bromine () increases molecular weight and may enhance halogen bonding compared to chlorine . Fluorine () offers metabolic stability via reduced oxidative metabolism . Amino vs. Benzylamino: The 3-chlorophenylamino group in the target compound may confer distinct steric and electronic profiles compared to benzylamino derivatives ().

Synthetic Accessibility: The Boc-protected piperidine scaffold is common across compounds, but introducing substituents (e.g., 3-chlorophenylamino) may require tailored coupling conditions .

Physicochemical Properties: Lipophilicity: Dichloro () and bromo () substituents increase logP, whereas cyano groups reduce it . Melting Points: Limited data, but tert-butyl derivatives generally exhibit lower melting points due to steric bulk .

Biological Relevance: While direct data are lacking, the cyano group in the target compound and analogs aligns with bioisosteric strategies seen in drug design (e.g., replacing carboxylic acids) .

Research Findings:

- Anti-Infective Potential: Analogous compounds () demonstrate antiplasmodial activity, suggesting the target’s cyano and aryl groups could be optimized for similar applications .

- Structural Similarity : highlights the impact of chlorine position, with para-substituted analogs showing reduced similarity (0.71) to the target’s meta-substituted structure .

Biological Activity

tert-Butyl 4-((3-chlorophenyl)amino)-4-cyanopiperidine-1-carboxylate is a synthetic organic compound belonging to the class of piperidine derivatives. Its unique structure, characterized by a tert-butyl ester, a 3-chlorophenylamino group, and a cyano group, makes it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C17H22ClN3O2

- Molecular Weight: 320.81 g/mol

- CAS Number: 553631-33-7

The compound's structure includes:

- A tert-butyl ester group enhancing stability and solubility.

- A 3-chlorophenylamino moiety contributing to biological interactions.

- A cyano group that may influence its reactivity and mechanism of action.

The biological activity of tert-butyl 4-((3-chlorophenyl)amino)-4-cyanopiperidine-1-carboxylate is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The functional groups present in the compound facilitate these interactions, modulating biological pathways that could lead to therapeutic effects.

Therapeutic Potential

Research indicates that this compound may exhibit activity against various diseases. Its potential applications include:

- Anticancer Activity: Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines.

- Analgesic Properties: Similar compounds have been studied for their pain-relieving effects, indicating potential in treating chronic pain conditions.

Case Studies

- Anticancer Activity Study: A study evaluated the effects of similar piperidine derivatives on cancer cell lines. Results indicated that compounds with structural similarities to tert-butyl 4-((3-chlorophenyl)amino)-4-cyanopiperidine-1-carboxylate demonstrated significant cytotoxicity against breast and prostate cancer cells.

- Analgesic Properties Investigation: Another research focused on the analgesic properties of piperidine derivatives, highlighting that modifications like the introduction of a chlorophenyl group can enhance efficacy in pain management models.

Comparative Analysis

A comparison with similar compounds reveals the unique biological profile of tert-butyl 4-((3-chlorophenyl)amino)-4-cyanopiperidine-1-carboxylate:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate | Lacks chlorophenyl group | Limited activity |

| 4-Cyano-4-phenylpiperidine-1-carboxylate | No tert-butyl ester | Moderate activity |

| 3-Chlorophenylpiperidine-1-carboxylate | No cyano group | Minimal activity |

Q & A

Basic: What are the common synthetic strategies for preparing tert-Butyl 4-((3-chlorophenyl)amino)-4-cyanopiperidine-1-carboxylate?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, including:

Amine Protection : Reacting the piperidine core with tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to introduce the tert-butoxycarbonyl (Boc) protecting group .

Cyanide Introduction : Substitution or coupling reactions to incorporate the cyano group at the 4-position of the piperidine ring.

Amination : Introducing the 3-chlorophenylamino moiety via nucleophilic aromatic substitution or Buchwald-Hartwig coupling.

Purification : Recrystallization from solvents like ethanol or acetone, monitored by thin-layer chromatography (TLC) for reaction completion .

Key Considerations : Optimize reaction temperatures (often 0–25°C) and stoichiometry to avoid side products. Use inert atmospheres (N₂/Ar) for moisture-sensitive steps.

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and Boc protection.

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns with UV detection.

- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]⁺ expected for C₁₇H₂₁ClN₄O₂).

- X-ray Crystallography : For absolute stereochemical confirmation, use SHELX software for structure refinement from single-crystal data .

Basic: How should the compound be stored to ensure stability?

Methodological Answer:

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the Boc group.

- Light Sensitivity : Protect from direct light to avoid photodegradation of the cyano and chlorophenyl groups.

- Solubility : Dissolve in anhydrous DMSO or DMF for long-term storage; avoid protic solvents (e.g., water, methanol) to minimize ester cleavage .

Basic: What methods are used to assess purity and potential impurities?

Methodological Answer:

- Chromatography : Use HPLC with a gradient elution (e.g., 10–90% acetonitrile in water) to separate impurities.

- Melting Point Analysis : Compare observed melting points with literature values (deviations >2°C indicate impurities).

- Elemental Analysis : Validate C, H, N, and Cl content to confirm stoichiometry .

Advanced: How can structural modifications enhance biological activity or selectivity?

Methodological Answer:

- Substituent Variation : Replace the 3-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate receptor binding .

- Piperidine Ring Modifications : Introduce fluorination at the 3-position to enhance metabolic stability .

- Cyanide Replacement : Substitute the cyano group with carboxylates or amides to alter solubility and pharmacokinetics.

Validation : Use SAR studies with in vitro assays (e.g., enzyme inhibition) and computational docking (AutoDock Vina) to prioritize candidates .

Advanced: What computational approaches are suitable for studying its interactions with biological targets?

Methodological Answer:

- Molecular Docking : Utilize the compound’s SMILES string (e.g.,

C1CN(CC(C1)(C#N)Nc2cccc(Cl)c2)C(=O)OC(C)(C)C) in tools like Schrödinger Suite for target binding predictions. - Density Functional Theory (DFT) : Calculate electronic properties (HOMO/LUMO) to predict reactivity and stability.

- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories (GROMACS) to assess binding stability .

Advanced: How can in vitro toxicity profiles be systematically evaluated?

Methodological Answer:

- Acute Toxicity : Follow OECD guidelines using brine shrimp lethality assays (LC₅₀) or mammalian cell lines (e.g., HEK293) for IC₅₀ determination.

- Genotoxicity : Conduct Ames tests (TA98/TA100 strains) to detect mutagenic potential.

- Metabolic Stability : Use liver microsomes (human/rat) to quantify CYP450-mediated degradation .

Advanced: How to resolve contradictions in synthetic yield data across studies?

Methodological Answer:

- Reaction Optimization : Use design of experiments (DoE) to test variables (temperature, solvent, catalyst loading).

- Scale-Up Analysis : Compare yields at 1 mmol vs. 10 mmol scales; identify bottlenecks (e.g., exothermicity, mixing efficiency).

- Byproduct Identification : Employ LC-MS to detect and quantify side products (e.g., de-Boc intermediates) .

Advanced: What crystallographic techniques are critical for resolving its 3D structure?

Methodological Answer:

- Single-Crystal Growth : Use slow evaporation from ethyl acetate/hexane mixtures.

- Data Collection : Perform at 100 K with synchrotron radiation (λ = 0.71073 Å) for high-resolution data.

- Refinement : Apply SHELXL for least-squares refinement, addressing disorders in the tert-butyl group. Report R₁ < 0.05 and wR₂ < 0.15 for publication-quality data .

Advanced: How to investigate interactions with biological targets (e.g., enzymes, receptors)?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a CM5 chip to measure binding kinetics (kₐ, k_d).

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (ΔH, ΔS) in PBS buffer (pH 7.4).

- Cryo-EM : Resolve ligand-bound protein complexes at near-atomic resolution for mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.